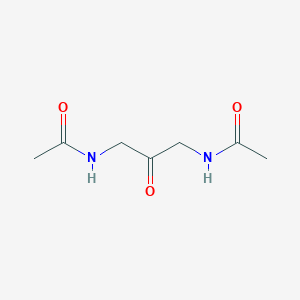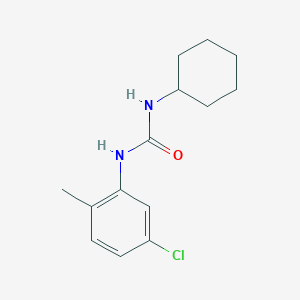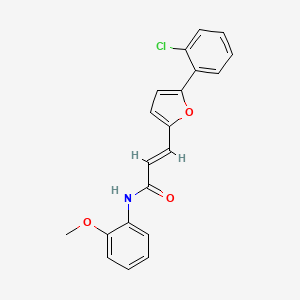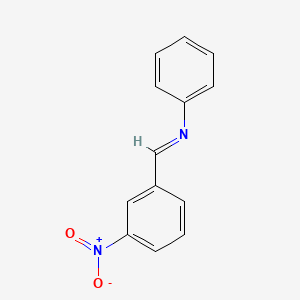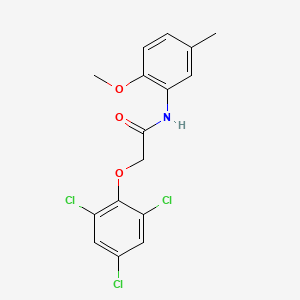
N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound features a complex structure with multiple substituents, including methoxy, methyl, and trichlorophenoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylphenylamine and 2,4,6-trichlorophenoxyacetic acid.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the amine group of 2-methoxy-5-methylphenylamine reacts with the carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid to form the acetamide linkage. This reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The chlorine atoms in the trichlorophenoxy group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield formaldehyde, while reduction of the acetamide linkage may produce an amine.
科学的研究の応用
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of “N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
- N-(2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-methoxy-5-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
“N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide” is unique due to the specific combination of substituents on its aromatic rings
特性
CAS番号 |
853316-18-4 |
|---|---|
分子式 |
C16H14Cl3NO3 |
分子量 |
374.6 g/mol |
IUPAC名 |
N-(2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-9-3-4-14(22-2)13(5-9)20-15(21)8-23-16-11(18)6-10(17)7-12(16)19/h3-7H,8H2,1-2H3,(H,20,21) |
InChIキー |
QGCCJFMUBKUEMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)

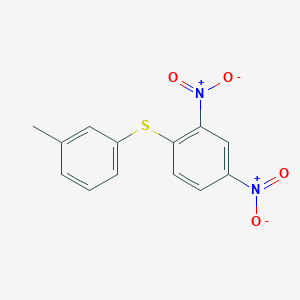

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)

